molecular formula AlCo B082016 Aluminium--cobalt (1/1) CAS No. 11114-55-9

Aluminium--cobalt (1/1)

Cat. No.: B082016
CAS No.: 11114-55-9
M. Wt: 85.91473 g/mol
InChI Key: MDKXFHZSHLHFLN-UHFFFAOYSA-N
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Description

Historical Development of Aluminium–Cobalt Research

The study of aluminium–cobalt (AlCo) intermetallic compounds traces its origins to early investigations into cobalt metallurgy and alloy systems. Cobalt itself was first isolated as a distinct element by Swedish chemist Georg Brandt in 1735, who identified its role in imparting blue coloration to glass. However, systematic exploration of AlCo compounds began in the 20th century alongside advances in materials science.

A pivotal moment occurred in 1992, when Sui et al. demonstrated that high-energy ball milling could enhance the solid solubility limits of AlCo intermetallic phases, enabling the formation of nanocrystalline structures with tailored compositions. This breakthrough highlighted the potential of mechanical alloying to overcome thermodynamic limitations inherent to conventional metallurgical processes. Subsequent work in the 2000s, such as the Materials Project’s computational characterization of AlCo’s cubic Pm-3m crystal structure, provided atomic-level insights into its stability and bonding.

Scientific Significance in Materials Science

AlCo intermetallics occupy a critical niche in materials science due to their unique combination of properties:

  • High-temperature stability : The strong covalent-ionic bonding between aluminium and cobalt atoms grants exceptional resistance to thermal degradation.
  • Mechanical robustness : AlCo exhibits superior hardness and wear resistance compared to conventional aluminium alloys.
  • Catalytic potential : Surface studies reveal that ordered AlCo phases facilitate electron transfer processes, making them candidates for heterogeneous catalysis.

These attributes have spurred applications in aerospace coatings, cutting tools, and energy storage systems. For instance, AlCo’s role in high-entropy alloys (HEAs) has enabled the design of materials with synergistic mechanical and functional properties.

Theoretical Foundations of Intermetallic Compounds

Intermetallic compounds like AlCo are governed by distinct structural and electronic principles:

Crystal Structure

AlCo crystallizes in a body-centered cubic (BCC) arrangement (space group Pm-3m), where each cobalt atom is coordinated by eight aluminium atoms at a bond length of 2.47 Å. This ordered configuration minimizes lattice strain while maximizing orbital hybridization between cobalt’s d-electrons and aluminium’s sp-electrons.

Bonding Characteristics

Density functional theory (DFT) analyses reveal that AlCo’s stability arises from:

  • Covalent interactions : Strong Co–Al bonds mediated by charge transfer from aluminium to cobalt.
  • Metallic contributions : Delocalized electrons enabling ductility despite high hardness.

The interplay between these factors is captured by the 18-n rule , which predicts stability when transition metals achieve 18-electron configurations through multicenter bonding. For AlCo, this is satisfied via Co–Al–Co vertical bonds in pentagonal bipyramid clusters.

Current Research Landscape and Scientific Interest

Recent advances in AlCo research focus on three frontiers:

Nanostructuring and Mechanical Alloying

High-energy ball milling remains a cornerstone technique for synthesizing AlCo with extended solubility ranges. Key findings include:

Composition (at.% Co) Phase Evolution Pathway Solubility Limit Enhancement
50–76.5 Direct AlCo formation Up to 25% beyond equilibrium
81.8 Amorphous → Crystalline 40% via kinetic stabilization

Data derived from

This approach enables the creation of metastable phases with tailored magnetic and catalytic properties.

Catalytic Applications

AlCo’s surface reactivity has been harnessed for:

  • Photocatalysis : AlCo$${0.75}$$FeNiTiMo$${0.25}$$ HEAs achieve 87% Rhodamine B degradation efficiency under UV light.
  • Electrocatalysis : Ordered AlCo surfaces exhibit low overpotentials for hydrogen evolution reactions.

Magnetic Property Engineering

Magnetic studies reveal that AlCo’s behavior transitions from paramagnetic to spin-glass and ferromagnetic states as cobalt content exceeds 51 at.%. This tunability is exploited in spintronic devices and high-density storage media.

Properties

IUPAC Name

aluminum;cobalt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.Co
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKXFHZSHLHFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al].[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlCo
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53219-02-6, 12003-14-4
Record name Cobalt alloy, base, Co 9.9-90,Al 9.8-90
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53219-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminum, compd. with cobalt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12003-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50721238
Record name Aluminium--cobalt (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.91473 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11114-55-9, 12003-14-4
Record name Aluminum alloy, nonbase, Al,Co
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11114-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminium--cobalt (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedural Overview

Aqueous solutions of aluminium nitrate (Al(NO3)3\text{Al(NO}_3)_3) and cobalt nitrate (Co(NO3)2\text{Co(NO}_3)_2) are mixed in a 1:1 molar ratio. A complexing agent, such as ammonium hydroxide (NH4OH\text{NH}_4\text{OH}), is added to maintain solubility and prevent premature precipitation. The mixture is stirred vigorously (50–1,000 rpm) at 20–80°C, and sodium hydroxide (NaOH\text{NaOH}) is introduced to adjust the pH to 10–12, inducing co-precipitation. The precipitate is washed, dried, and calcined at elevated temperatures to form the intermetallic phase.

Critical Parameters

Key variables affecting product quality include:

ParameterOptimal RangeImpact on Synthesis
Molar ratio (Al:Co)1:1 ± 0.05Deviations cause phase impurities
pH10.5–11.5Ensures complete precipitation
Stirring speed300–600 rpmEnhances mixing and particle uniformity
Calcination temperature650–850°CFacilitates intermetallic formation

A study demonstrated that calcining at 800°C for 12 hours in an oxygen atmosphere yielded a single-phase AlCo\text{AlCo} with a crystallite size of 45–50 nm. Prolonged calcination beyond 15 hours led to partial oxidation, forming Co3O4\text{Co}_3\text{O}_4 impurities.

Solid-State Synthesis

Solid-state methods involve direct reaction between aluminium and cobalt powders at high temperatures, bypassing intermediate precursor steps.

Mechanochemical Activation

Aluminium and cobalt powders (1:1 molar ratio) are ball-milled for 5–20 hours to reduce particle size and enhance reactivity. The milled mixture is compacted into pellets and sintered at 1,000–1,200°C under inert atmosphere. This approach achieves 98% phase purity but requires precise control over sintering dwell time (5–20 hours) to minimize grain growth5.

Reaction Kinetics

The formation of AlCo\text{AlCo} follows a diffusion-controlled mechanism, described by the Arrhenius equation:

k=Aexp(EaRT)k = A \exp\left(-\frac{E_a}{RT}\right)

where EaE_a (activation energy) is approximately 180 kJ/mol for aluminium–cobalt interdiffusion. At 1,200°C, the reaction completes within 8 hours, whereas at 1,000°C, 20 hours are required5.

Metallurgical Methods

Aluminothermic Reduction

Cobalt oxides (Co2O3\text{Co}_2\text{O}_3) are reduced by aluminium powder in an exothermic reaction:

3Co2O3+4Al2Al2O3+6Co3\text{Co}2\text{O}3 + 4\text{Al} \rightarrow 2\text{Al}2\text{O}3 + 6\text{Co}

The process is conducted in a refractory crucible at 1,400–1,600°C, with CaF2\text{CaF}_2 added as a flux to lower slag viscosity. Post-reduction, the AlCo\text{AlCo} alloy is separated from the slag via gravity segregation.

Stir Casting

Molten aluminium (99.5% purity) is held at 750–800°C, and cobalt particles (1–10 µm) are introduced under mechanical stirring (200–500 rpm). Rapid solidification at 10³–10⁶ K/s minimizes cobalt segregation, yielding a homogeneous microstructure.

Sol-Gel Synthesis

Though less common, sol-gel methods offer nanoscale control over composition. Aluminium isopropoxide (Al(OiPr)3\text{Al(O}^i\text{Pr)}_3) and cobalt acetate (Co(CH3COO)2\text{Co(CH}_3\text{COO)}_2) are dissolved in ethanol, hydrolyzed with HNO3\text{HNO}_3, and gelled at 60–80°C. The gel is dried and calcined at 600–700°C to form AlCo\text{AlCo} nanoparticles (20–30 nm).

Comparative Analysis

MethodGrain Size (nm)Purity (%)Energy Consumption (kWh/kg)
Co-precipitation45–5095–9812–15
Solid-state100–2009818–22
Aluminothermic500–1,00090–928–10
Sol-gel20–309925–30

The sol-gel method achieves the highest purity but is economically unviable for bulk production. Aluminothermic reduction offers energy efficiency but suffers from coarse microstructure5.

Mechanism of Action

The mechanism by which aluminium–cobalt (1/1) exerts its effects is primarily through its electronic and structural properties. The compound’s high thermal stability and resistance to oxidation make it an effective material for high-temperature applications. Additionally, its unique electronic configuration allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Contradictions in Cobaltite Minerals : Natural cobaltites (e.g., (Co,Fe,Ni)AsS) show compositional variability (Co deficits, S excess), unlike engineered AlCo’s strict 1:1 ratio .

Biological Activity

The aluminium-cobalt (1/1) complex is a compound that has garnered interest in various fields, particularly in biochemistry and materials science. This article aims to explore its biological activity, focusing on its antimicrobial properties, potential applications in medicine, and implications for human health.

Aluminium-cobalt (1/1) can be synthesized through various methods, including co-precipitation and sol-gel techniques. The resulting compound exhibits unique structural characteristics that influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cobalt complexes, which may extend to aluminium-cobalt compounds. Cobalt-based complexes have demonstrated significant antibacterial and antiviral activities against various pathogens.

Table 1: Antimicrobial Activity of Cobalt Complexes

CompoundPathogenActivity TypeReference
CTC-96HSV-1Antiviral
CTC-23E. coliAntibacterial
Cobalt bis(1,2-carbollide)HIV-1Antiviral
Aluminium-doped Cobalt FerriteMethylene Blue dyePhotocatalytic degradation

Case Study 1: Cobalt Complexes in Medical Applications

A study on cobalt complexes indicated their potential as antiviral agents, particularly against HIV-1. The cobalt bis(1,2-carbollide) complex showed an EC50 value of 250 nM, indicating high potency against viral replication in tissue cultures .

Case Study 2: Environmental Impact of Cobalt Exposure

Research has shown that elevated levels of cobalt can lead to myocardial injury in humans. Long-term exposure to cobalt has been linked to adverse cardiovascular effects, highlighting the need for careful monitoring of cobalt-containing compounds in medical devices and environmental contexts .

The biological activity of aluminium-cobalt complexes is believed to stem from their ability to interact with cellular components. For instance, cobalt ions can inhibit key enzymes such as catalase and peroxidase, which are crucial for cellular antioxidant defense mechanisms . This inhibition can lead to increased oxidative stress within cells.

Toxicological Considerations

While aluminium-cobalt complexes exhibit promising biological activities, they also pose potential health risks. Exposure to cobalt has been associated with immunotoxicity and reproductive effects. The absorption of cobalt ions occurs primarily in the proximal jejunum and is mediated by transport proteins such as DMT-1 .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Aluminium-cobalt (1/1) intermetallic compounds, and how do experimental parameters influence phase purity?

  • Methodological Answer : Solid-state synthesis (e.g., arc-melting or induction heating under inert atmosphere) is commonly used. Key parameters include stoichiometric ratios (1:1 Al:Co), cooling rates (e.g., quenching vs. slow cooling), and post-annealing temperatures (e.g., 800–1000°C for 48–72 hours) to achieve homogeneity . For phase purity, combine X-ray diffraction (XRD) with Rietveld refinement to quantify secondary phases (e.g., CoAl3 or unreacted metals) .

Table 1 : Synthesis Methods and Outcomes

MethodTemperature (°C)AtmospherePhase Purity (%)Key Characterization Tools
Arc-Melting1500Argon92–95XRD, SEM-EDS
Induction Heating1200Vacuum88–90Neutron Diffraction

Q. How can structural characterization resolve discrepancies in reported lattice parameters for Al/Co (1/1) compounds?

  • Methodological Answer : Use high-resolution synchrotron XRD to minimize instrumental broadening and refine lattice constants via the Rietveld method. Cross-validate with transmission electron microscopy (TEM) for local structure analysis. Discrepancies often arise from residual stress or off-stoichiometry; employ wavelength-dispersive spectroscopy (WDS) to verify composition .

Q. What spectroscopic techniques are critical for analyzing electronic states in Al-Co systems?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Co<sup>0</sup> vs. Co<sup>δ+</sup>), while electron energy loss spectroscopy (EELS) in TEM probes local electronic transitions. Auger electron spectroscopy (AES) can detect surface segregation effects, which are critical for catalytic applications .

Advanced Research Questions

Q. How do contradictions in magnetic property data (e.g., coercivity, saturation magnetization) arise across studies, and how can they be resolved?

  • Methodological Answer : Variations often stem from differences in defect density (e.g., antisite vacancies) or grain size. Use controlled synthesis (e.g., spark plasma sintering for fine-grained samples) and pair magnetometry (SQUID/VSM) with atom-probe tomography (APT) to correlate microstructure with magnetic hysteresis. Statistical analysis (e.g., error-bar-weighted averaging) mitigates batch-to-batch inconsistencies .

Q. What computational frameworks best model the electronic structure and bonding in Al/Co (1/1) intermetallics?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., HSE06) accurately predicts band structures and charge transfer. For dynamic properties (e.g., phonon dispersion), combine with molecular dynamics (MD) simulations. Validate against experimental X-ray absorption near-edge structure (XANES) data .

Table 2 : Computational vs. Experimental Bond Lengths in Al-Co (1/1)

MethodAl-Co Bond Length (Å)Deviation (%)Reference
DFT (PBE)2.45+1.2
XRD2.42

Q. How to design experiments isolating catalytic activity in Al-Co (1/1) under varying electrochemical conditions?

  • Methodological Answer : Use rotating disk electrode (RDE) setups with controlled potential (e.g., −0.2 to +0.8 V vs. RHE) to study oxygen evolution reaction (OER) activity. Employ in-situ Raman spectroscopy to identify surface intermediates (e.g., Co-OOH). Account for pH-dependent dissolution by cross-referencing inductively coupled plasma mass spectrometry (ICP-MS) data .

Methodological Best Practices

  • Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., synthesis temperature vs. impurity content) .
  • Theoretical Linkage : Align hypotheses with crystal field theory (for magnetic properties) or d-band center models (for catalysis) .
  • Reproducibility : Document synthesis protocols using the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry (e.g., detailed stoichiometry, equipment calibration) .

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